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Compound of Interest

Compound Name: 4-methoxy DIPT (hydrochloride)

Cat. No.: B1163272

Comparative Potency Guide: 4-MeO-DiPT vs. 4-
HO-DiPT[1]
Executive Summary

4-HO-DIPT (Iprocin) is a high-potency, short-acting serotonergic psychedelic with a well-
established pharmacological profile and history of human use.[1][2] It acts as a high-efficacy
partial-to-full agonist at the 5-HT2A receptor.[1]

4-MeO-DiPT is a structural analog with significantly lower binding affinity and an unverified
safety profile.[1] Pharmacological data indicates it is approximately 4-fold less potent in terms
of receptor affinity (Ki) compared to 4-HO-DIiPT.[1] It likely functions partially as a prodrug,
requiring metabolic O-demethylation to become the active 4-hydroxy metabolite, or possesses
weak intrinsic activity that necessitates higher dosages, increasing the risk of off-target toxicity.

[1]

Recommendation: For research focusing on 5-HT2A activation dynamics, 4-HO-DIPT is the
superior candidate due to its direct activity, higher potency, and predictable pharmacokinetics.

[1]

Chemical & Structural Analysis[1]

The primary structural difference lies at the 4-position of the indole ring. This substitution
dictates the compound's polarity, blood-brain barrier (BBB) penetration, and receptor docking
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capability.[1]

Feature 4-HO-DiPT 4-MeO-DiPT

Substituent Hydroxyl (-OH) Methoxy (-OCH3)

_ H-bond donor/acceptor; ) . )
Electronic Effect o ) Lipophilic; Steric bulk
Zwitterionic potential

Molecular Weight 260.38 g/mol 274.41 g/mol
LogP (Predicted) ~1.3 (More polar) ~2.5 (More lipophilic)
Forms critical H-bonds with Methoxy group creates steric
Receptor Docking Ser5.46 in 5-HT2A binding clash or loss of H-bond
pocket. capability, reducing affinity.[1]

Structural Visualization
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Figure 1: Structural relationship and potential metabolic conversion between 4-MeO-DiPT and
4-HO-DIPT.[1]

Pharmacodynamics: Potency & Efficacy[4][5][6][7]
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The potency difference is driven by the affinity for the 5-HT2A receptor. 4-HO-DIPT exhibits
nanomolar affinity, whereas 4-MeO-DiPT requires significantly higher concentrations to achieve
receptor occupancy.[1]

Receptor Binding Profile (Ki Values)

Lower Ki indicates higher potency.

Receptor 4-HO-DIiPT (Ki) 4-MeO-DiPT (Ki) Potency Ratio
4-HO is ~4.1x more
5-HT2A ~120 nM ~500 nM
potent
Comparable (Low
5-HT1A ~2,000 nM ~2,830 nM o
affinity)
5-HT2C ~400 nM ~340 nM Comparable

Key Insight: While 4-HO-DIPT is a potent agonist at 5-HT2A, 4-MeO-DiPT's affinity is weak.[1]
[3][4][5] The 4-methoxy group likely disrupts the hydrogen bonding network within the
receptor's orthosteric binding site, specifically interacting with serine residues (Ser5.46) crucial
for tryptamine activation.

Functional Efficacy (Gq Signaling)[9]
e 4-HO-DIPT: Acts as a near-full agonist (

> 90%) in calcium mobilization assays.[1][3]

o 4-MeO-DiPT: Data suggests it retains agonist properties but with reduced functional potency

(

).[1][4][5] To achieve the same intracellular signaling response (IP3 accumulation or

flux) as 4-HO-DIPT, a 5-10x higher concentration of 4-MeO-DiPT is theoretically required.[1]

Pharmacokinetics & Metabolism[10][11]

The "Potency Gap" is further widened by metabolic factors.
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e Absorption: 4-MeO-DIPT is more lipophilic, potentially aiding BBB crossing, but its lack of
direct receptor affinity limits its immediate central effects.[1]

» Bioactivation (The Prodrug Hypothesis):

o Tryptamines with methoxy groups can undergo O-demethylation by Cytochrome P450
enzymes (primarily CYP2D6).[1]

o Reaction: 4-MeO-DiPT
4-HO-DIPT.[1]

o Implication: If 4-MeO-DIiPT acts primarily as a prodrug, its onset will be slower, and its
peak effects will depend on the subject's metabolic rate (CYP2D6 phenotype).[1] This
introduces high variability in potency between individuals.

Signaling & Metabolic Pathway Diagram
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Figure 2: Metabolic activation of 4-MeO-DiPT and subsequent 5-HT2A signaling cascade.[1]
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Experimental Protocols

To verify the potency difference in a laboratory setting, the following assays are standard.

A. In Vitro: Radioligand Binding Assay (5-HT2A)

Purpose: Determine

values to quantify affinity.

o Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA.[1] Harvest
membranes by centrifugation (40,000 x g).

e Ligand: Use
-Ketanserin (antagonist) or
-DOI (agonist) as the radioligand (0.5-1.0 nM).[1]
 Incubation:
o Prepare serial dilutions of 4-HO-DIiPT and 4-MeO-DiPT (
M to
M).

o Incubate membranes + radioligand + test drug in Tris-HCI buffer (pH 7.4) for 60 min at
37°C.

o Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x
with ice-cold buffer.[1]

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to
using the Cheng-Prusoff equation.[1]

o Validation: 4-HO-DIiPT should displace ligand at lower concentrations (left-shifted curve)
compared to 4-MeO-DiPT.[1]
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B. In Vivo: Head-Twitch Response (HTR)

Purpose: Assess functional hallucinogenic potency in rodents (C57BL/6J mice).
e Subjects: Male C57BL/6J mice (n=6 per group).
e Dosing:

o Group A: Vehicle (Saline).[1]

o Group B: 4-HO-DIPT (1 mg/kg, s.c.).[1]

o Group C: 4-MeO-DIiPT (Standardize to molar equivalent, approx 1.1 mg/kg, then escalate
to 3 mg/kg and 10 mg/kg to find equipotent dose).[1]

o Observation: Place mice in observation chambers immediately post-injection. Record video
for 30 minutes.

e Scoring: Count "head twitches" (rapid rotational head movements) manually or using
automated magnetometer tracking.

o Data Interpretation:
o 4-HO-DIPT typically induces peak HTR within 5-10 minutes.[1]

o If 4-MeO-DiPT is a prodrug, HTR onset may be delayed (20+ mins).[1] If it is low potency,
HTR frequency will be significantly lower than 4-HO at equivalent doses.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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